Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate
Overview
Description
Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H14Cl2N4O4. It is known for its applications in organic synthesis, particularly in the protection of amines using the tert-butyloxycarbonyl (BOC) group . This compound is characterized by its solid physical form and a molecular weight of 337.16 g/mol .
Preparation Methods
The synthesis of Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate involves several steps. One common method includes the reaction of 2,5-dichloropyrimidine-4-carboxylic acid with tert-butyl carbazate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to protect amine groups during synthesis.
Biological Studies: It is employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate primarily involves the protection of amine groups. The BOC group is added to amines under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar compounds include other BOC-protected amines, such as:
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
- tert-Butyloxycarbonyl-protected amino acids
Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-d
Properties
IUPAC Name |
methyl 2,5-dichloro-6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N4O4/c1-11(2,3)21-10(19)17-16-7-5(12)6(8(18)20-4)14-9(13)15-7/h1-4H3,(H,17,19)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAGEFHVZUXSQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC(=NC(=C1Cl)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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